“c-Met inhibitor 2” is a relatively new class of small molecules that inhibit the enzymatic activity of c-Met tyrosine kinase . The c-Met tyrosine kinase plays an important role in human cancers . Preclinical studies demonstrated that c-Met is over-expressed, mutated, and amplified in a variety of human tumor types .
The synthesis of c-Met inhibitors involves complex molecular interactions. In a study, 14 molecular dynamics simulations of potent type II c-Met inhibitors were run to resolve the critical interactions responsible for high affinity of ligands towards c-Met .
The heterodimer structure of c-Met includes extracellular and transmembrane chains and possesses two binding sites for monoclonal antibody and small molecule inhibitors . Residues Phe1223 and Tyr1159, involved in pi-pi interactions, were recognized as the most effective residues in the ligand binding in terms of binding free energies .
The ATP competitive action of U-shaped inhibitors simulates the interactions of ATP and the binding site in the ATP binding pocket . Several hydrogen bond (H-bond) interactions between potent c-Met inhibitors and the residues in the hinge region are formed through Pro1158, Tyr1159, and Met1160 .
SCR-1481B1, also known as Metatinib anhydrous, is a compound recognized for its role as an inhibitor of the c-Met receptor tyrosine kinase. This receptor is crucial in various cellular processes, including proliferation, survival, and migration, particularly in the context of cancer biology. The compound is being explored for its potential therapeutic applications in treating cancers characterized by aberrant c-Met signaling.
SCR-1481B1 is classified as a small molecule inhibitor targeting the c-Met receptor. It falls within the broader category of anticancer agents due to its mechanism of action that interferes with tumor growth and metastasis associated with c-Met dysregulation.
The synthesis of SCR-1481B1 involves multiple steps that typically include the formation of key intermediates followed by coupling reactions to construct the final molecular structure. Specific methodologies may vary, but common techniques include:
SCR-1481B1 has a complex molecular structure characterized by multiple rings and functional groups conducive to binding with the c-Met receptor. The specific structural formula includes various aromatic systems that enhance its biological activity.
The molecular formula for SCR-1481B1 is CHNO, where X, Y, Z, and W represent specific atom counts that define its chemical identity. The exact values can be derived from detailed spectral analysis techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).
SCR-1481B1 participates in several chemical reactions that are pivotal for its functionality:
The kinetics of these reactions can be studied using various biochemical assays to determine affinity and inhibition constants, which are essential for understanding its potency as a therapeutic agent.
SCR-1481B1 exerts its effects primarily through competitive inhibition of the c-Met receptor. By binding to this receptor, it prevents the activation by hepatocyte growth factor, thereby disrupting downstream signaling pathways involved in tumor proliferation and survival.
Research indicates that SCR-1481B1 demonstrates significant inhibitory activity against c-Met with IC50 values reflecting its potency in cellular models. This data is critical for evaluating its therapeutic potential in clinical settings.
SCR-1481B1 is typically described as a solid compound at room temperature with specific melting points that can be determined through thermal analysis methods.
Key chemical properties include:
Relevant analytical techniques such as HPLC (High Performance Liquid Chromatography) are employed to assess these properties quantitatively.
SCR-1481B1 has potential applications in various scientific fields, notably:
SCR-1481B1 (Metatinib anhydrous) is a potent small-molecule inhibitor targeting critical oncogenic pathways, with dual activity against c-Mesenchymal-Epithelial Transition factor (c-Met) and Vascular Endothelial Growth Factor Receptor (VEGFR). Its chemical structure (C₃₂H₄₀ClF₂N₆O₁₃P; MW: 821.12 g/mol; CAS: 1174161-86-4) enables high-affinity binding to tyrosine kinase domains, disrupting downstream signaling cascades implicated in tumor progression [1] [4]. Contemporary oncology research prioritizes such multi-target agents to address compensatory pathway activation—a key limitation of monotherapies. In osteosarcoma (OS), where MET overexpression correlates with poor prognosis and metastasis, SCR-1481B1's mechanism offers a strategic approach to suppress invasive growth and angiogenesis simultaneously [3] [4]. Recent advances in drug delivery systems, notably magnetically driven hydrogel microrobots (MMHR), have enhanced its tumor-targeting efficacy, showcasing synergistic potential with agents like Anlotinib [4] [5].
Despite its mechanistic promise, SCR-1481B1 faces unresolved challenges:
This review aims to:
SCR-1481B1 exemplifies rational polypharmacology in oncotherapeutics. By concurrently blocking c-Met–mediated proliferative signals (RAS-ERK, PI3K-AKT) and VEGFR-driven angiogenesis, it disrupts two hallmarks of cancer. This dual inhibition is theoretically superior to sequential pathway targeting, which often accelerates resistance [1] [3]. Furthermore, its compatibility with functional biomaterials positions it as a model compound for next-generation drug delivery, enabling spatial control and tumor microenvironment-responsive release [4] [5].
Interactive Data Tables
Table 1: Comparative Analysis of SCR-1481B1 and Select Inhibitors
Inhibitor | Primary Targets | Molecular Weight (g/mol) | Key Mechanisms | Therapeutic Context |
---|---|---|---|---|
SCR-1481B1 | c-Met, VEGFR | 821.12 | Blocks MET/HGF axis & angiogenesis | Anlotinib-resistant OS |
Crizotinib | c-Met, ALK | 450.34 | Inhibits MET autophosphorylation | MET-mutated cancers |
Anlotinib | VEGFR, PDGFR | 407.47 | Anti-angiogenesis | Soft-tissue sarcomas |
PHA-665752 | c-Met | 519.06 | Suppresses PI3K-AKT/MAPK | Preclinical OS models |
Table 2: Key Compounds in SCR-1481B1 Research
Compound Name | Role in Study | Biological Relevance |
---|---|---|
SCR-1481B1 | Primary inhibitor | Dual c-Met/VEGFR blockade |
Anlotinib | VEGFR-targeted agent | Resistance benchmark |
Hepatocyte Growth Factor (HGF) | MET ligand | Promotes OS invasiveness |
Polyvinyl Alcohol-Carboxymethylcellulose (PVA-CMC) | Hydrogel component | Microrobot drug delivery |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9